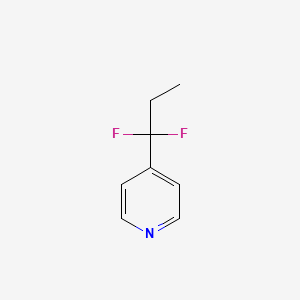

4-(1,1-Difluoropropyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoropropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-2-8(9,10)7-3-5-11-6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPDIUBJCVLBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=NC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306321 | |

| Record name | 4-(1,1-Difluoropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-22-1 | |

| Record name | 4-(1,1-Difluoropropyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Difluoropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 1,1 Difluoropropyl Pyridine

Electronic and Steric Influences on Pyridine (B92270) Core Reactivity

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property makes it less susceptible to electrophilic attack compared to benzene (B151609). wikipedia.orgwikipedia.org The 1,1-difluoropropyl group at the 4-position further influences the reactivity of the pyridine core through its electronic and steric effects.

Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. wikipedia.orgscribd.com The nitrogen atom deactivates the ring towards electrophiles, and under acidic conditions, protonation of the nitrogen forms a pyridinium (B92312) ion, which further deactivates the ring. wikipedia.orgscribd.com SEAr reactions, such as nitration and sulfonation, typically occur at the 3-position. quimicaorganica.orgquora.com The presence of the 1,1-difluoropropyl group, an electron-withdrawing substituent, is expected to further decrease the electron density of the pyridine ring, making electrophilic substitution even more challenging.

To facilitate electrophilic substitution, pyridine can be converted to its N-oxide. wikipedia.orgbhu.ac.in The N-oxide is more reactive towards electrophiles because the oxygen atom can donate electron density into the ring, promoting substitution at the 2- and 4-positions. wikipedia.orgbhu.ac.in Following the substitution reaction, the N-oxide can be deoxygenated to yield the substituted pyridine. wikipedia.orgbhu.ac.in

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene. wikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups and is particularly favorable at the 2- and 4-positions. youtube.com Therefore, 4-(1,1-difluoropropyl)pyridine would be expected to be activated towards nucleophilic attack at the positions ortho and para to the nitrogen.

Pyridine N-oxides are also more reactive towards nucleophilic reagents than pyridine itself. bhu.ac.in Nucleophilic substitution on pyridine N-oxides typically occurs at the ortho- and para-positions relative to the N-oxide functionality. chemtube3d.com The reaction often proceeds via an addition-elimination mechanism. chemtube3d.com For instance, treatment of pyridine N-oxides with reagents like phosphorus oxychloride can introduce a chlorine atom at the 2- or 4-position, which can then be displaced by other nucleophiles. chemtube3d.com

In the context of highly fluorinated pyridines, such as pentafluoropyridine (B1199360), nucleophilic substitution is a primary mode of reaction. The positions of substitution are influenced by the reaction conditions and the nature of the nucleophile, with attacks observed at the C-4 position under mild conditions and at the C-2 and/or C-6 positions under harsher conditions. rsc.org

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a Lewis base and a nucleophile. gcwgandhinagar.com It readily reacts with Lewis acids and alkylating agents to form pyridinium salts. wikipedia.orggcwgandhinagar.com This quaternization of the nitrogen atom creates a positive charge in the ring, increasing its reactivity towards both oxidation and reduction. wikipedia.org

The basicity of pyridine is influenced by the substituents on the ring. sciencemadness.org Electron-withdrawing groups decrease the basicity, while electron-donating groups increase it. sciencemadness.orgreddit.com The 1,1-difluoropropyl group is electron-withdrawing, and therefore, this compound is expected to be a weaker base than pyridine itself. The hybridization of the nitrogen atom also plays a role; the sp2 hybridized nitrogen in pyridine is less basic than an sp3 hybridized nitrogen in an aliphatic amine. sciencemadness.org

Table 1: Comparison of pKa Values

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.23 wikipedia.org |

| Pyridine N-Oxide | 0.79 scripps.edu |

This table illustrates the difference in basicity between pyridine and its N-oxide.

Functional Group Interconversions and Modifications of the Difluoropropyl Moiety

Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.comnumberanalytics.com While specific reactions for the 1,1-difluoropropyl group on the pyridine ring are not detailed in the provided context, general principles of functional group interconversions can be applied. The difluoroalkyl group is generally stable, but transformations can be achieved under specific conditions. For example, methods exist for the synthesis of difluoroalkyl-substituted compounds, and these synthetic routes often involve the interconversion of various functional groups to build the target molecule. researchgate.net

Radical Reactions and C-H Functionalization Strategies for this compound

Radical reactions offer a powerful method for the functionalization of heterocyclic compounds. The Minisci reaction, for example, allows for the introduction of alkyl groups onto protonated heteroaromatic compounds. wikipedia.orgnih.gov This reaction proceeds via the addition of a nucleophilic carbon-centered radical.

Direct C-H functionalization of pyridines is a growing area of research, aiming to avoid the need for pre-functionalized substrates. beilstein-journals.orgrsc.org These methods often employ transition-metal catalysis to selectively activate and functionalize C-H bonds. beilstein-journals.org For pyridines, functionalization can be directed to different positions depending on the catalytic system and directing groups used. nih.govnih.gov While ortho- and para-functionalization are more common, methods for meta-selective C-H functionalization are also being developed. nih.gov

N-methoxypyridinium salts have shown remarkable reactivity towards radicals, enabling efficient radical chain reactions for the monoalkylation of pyridines under neutral conditions. nih.gov This approach has been used to introduce various alkyl groups generated from alkenes, alkyl iodides, and xanthates. nih.gov Furthermore, pyridine can catalyze the radical borylation of aryl halides, providing a transition-metal-free method for synthesizing arylboronates. organic-chemistry.org

Palladium-Catalyzed Decarbonylative Cross-Coupling and Related Transformations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Decarbonylative cross-coupling reactions have emerged as a valuable strategy for forming C-C bonds, utilizing carboxylic acids or their derivatives as coupling partners. nih.govnsf.gov These reactions provide an alternative to traditional cross-coupling methods that rely on aryl halides. nih.gov

Specifically, palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling of heterocyclic carboxylic acids with arylboronic acids allows for the synthesis of diverse heterobiaryls. nih.govnsf.gov This methodology is compatible with a range of nitrogen-containing heterocycles, including pyridines. nsf.gov The reaction proceeds through the activation of the carboxylic acid, followed by decarbonylation and cross-coupling. Similarly, decarbonylative cross-coupling of amides and aroyl chlorides has been developed for the synthesis of biaryls. nih.govrsc.orgrsc.org

Lack of Publicly Available Research on this compound as a Chiral Precursor

A comprehensive review of available scientific literature and research databases did not yield specific studies detailing the use of this compound as a chiral precursor or building block in stereoselective syntheses. While the field of asymmetric synthesis of pyridine derivatives is an active area of research, with numerous methods for creating chiral pyridines, there is no accessible information on subsequent stereoselective transformations starting from an enantiomerically enriched form of this compound.

General strategies for the asymmetric synthesis of chiral pyridine compounds often involve the use of chiral catalysts, chiral auxiliaries, or the stereoselective functionalization of a prochiral pyridine derivative. numberanalytics.comajchem-b.comnih.govucla.edudicp.ac.cnmdpi.com These methods include, but are not limited to, asymmetric hydrogenation, alkylation, and arylation reactions. ajchem-b.comucla.edudicp.ac.cn However, these reports focus on the synthesis of chiral pyridines, rather than the utilization of a specific chiral pyridine, such as this compound, as a starting material for further chiral synthesis.

The absence of specific research findings on this particular compound prevents the creation of a detailed article on its reactivity and chemical transformations in the context of stereoselective synthesis as a chiral precursor. Consequently, no data tables or detailed research findings on this specific topic can be provided.

Spectroscopic and Computational Characterization of 4 1,1 Difluoropropyl Pyridine

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous determination of the molecular structure of 4-(1,1-difluoropropyl)pyridine. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography each provide unique and complementary information.

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive information about its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the propyl group. The pyridine protons would likely appear as two sets of doublets in the aromatic region (typically δ 7.0-8.7 ppm), corresponding to the protons at the 2,6- and 3,5-positions. The chemical shifts would be influenced by the electron-withdrawing nature of the difluoropropyl group. The propyl group would exhibit a triplet for the terminal methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, with coupling to the adjacent fluorine atoms potentially leading to more complex splitting patterns (triplet of quartets or similar).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region (δ 120-150 ppm). The carbon bearing the difluoropropyl group (C4) would show a characteristic triplet due to one-bond coupling with the two fluorine atoms. The carbons of the propyl group would appear in the aliphatic region, with their chemical shifts and multiplicities influenced by coupling to fluorine.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A single signal, likely a quartet, would be expected for the two equivalent fluorine atoms, arising from coupling with the adjacent methylene protons of the propyl group. The chemical shift of this signal would be characteristic of a geminal difluoroalkyl group attached to an aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | ~8.6 | d | ~5 |

| ~7.4 | d | ~5 | |

| ~2.2 | tq | JH-H ~7, JH-F ~15 | |

| ~1.0 | t | ~7 | |

| ¹³C | ~150 | d | |

| ~122 | d | ||

| ~145 (t) | t | JC-F ~25 | |

| ~120 (t) | t | JC-F ~240 | |

| ~35 (t) | t | JC-F ~20 | |

| ~10 | s | ||

| ¹⁹F | ~-95 | q | JF-H ~15 |

Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The most prominent features would likely be the strong C-F stretching vibrations, typically observed in the 1000-1200 cm⁻¹ range. Aliphatic C-H stretching and bending vibrations from the propyl group would also be present.

Raman Spectrometry: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-F stretching vibrations would also be observable, although they may be weaker than in the IR spectrum.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 |

| Pyridine Ring (C=C, C=N) Stretch | 1400-1600 | 1400-1600 |

| C-F Stretch | 1000-1200 (strong) | 1000-1200 |

Note: This is a predictive table based on general group frequencies.

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm the molecular formula C₈H₉F₂N by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Fragmentation Pathway Analysis: In addition to the molecular ion, mass spectrometry provides information about the fragmentation of the molecule. The fragmentation pattern can help to confirm the structure. For this compound, common fragmentation pathways could include the loss of the ethyl group, loss of HF, or cleavage of the C-C bond between the difluoro carbon and the pyridine ring.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives could be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions. This data would offer invaluable insight into the molecule's conformation and how it packs in the solid state. While no specific crystal structure for this compound is publicly available, analysis of related pyridine derivatives suggests that the pyridine ring would be planar, with the difluoropropyl group adopting a staggered conformation relative to the ring.

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. Calculations using functionals such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) can be employed to:

Optimize Molecular Geometry: DFT calculations can predict the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data if available.

Predict Spectroscopic Properties: DFT can be used to calculate theoretical NMR chemical shifts, IR, and Raman vibrational frequencies. These calculated values, when properly scaled, can aid in the assignment of experimental spectra.

Analyze Electronic Properties: DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is valuable for predicting the molecule's reactivity and potential intermolecular interactions.

Table 3: Predicted DFT (B3LYP/6-311++G(d,p)) Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (ring) bond lengths | ~1.39 - 1.40 Å |

| C-N (ring) bond lengths | ~1.34 Å |

| C-C (side chain) bond lengths | ~1.52 - 1.54 Å |

| C-F bond length | ~1.36 Å |

| C-C-N (ring) angles | ~123° - 124° |

| F-C-F angle | ~106° |

Note: This is a predictive table based on typical values from DFT calculations on similar molecules.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is an indispensable tool for mapping the intricate pathways of chemical reactions involving this compound. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can determine the geometries and energies of reactants, products, and the high-energy transition states that connect them. researchgate.net This allows for a detailed, atomistic understanding of reaction mechanisms, which is often difficult to obtain through experimental means alone. researchgate.netdtic.mil

The study of reaction mechanisms for fluorinated pyridines, such as their synthesis or subsequent functionalization, relies on locating the minimum energy path on the potential energy surface. For instance, in a potential synthetic route like the Bohlmann–Rahtz pyridine synthesis, computational models can identify key intermediates and transition states, revealing the energetic barriers that govern the reaction rate. beilstein-journals.orgnih.gov

A critical aspect of this modeling is the characterization of the transition state—the fleeting molecular configuration at the peak of the energy barrier between reactants and products. mit.edumit.edunih.gov The properties of this state dictate the kinetics of a reaction. Quantum chemical calculations can provide detailed structural information and the vibrational frequencies of the transition state, confirming it as a true first-order saddle point on the potential energy surface.

Illustrative Example: Hypothetical Reaction Energy Profile

To illustrate the output of such a study, consider a hypothetical nucleophilic aromatic substitution reaction on the pyridine ring of this compound. A DFT calculation would yield an energy profile similar to the one detailed in Table 1.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Isolated this compound and nucleophile. |

| Transition State 1 (TS1) | +25.4 | Formation of the Meisenheimer complex. |

| Intermediate | +5.2 | Covalently bound Meisenheimer complex. |

| Transition State 2 (TS2) | +15.8 | Cleavage of the bond to the leaving group. |

| Products | -10.1 | Final substituted pyridine product. |

This table is a hypothetical representation of data that would be generated from a DFT study to illustrate the typical energetic landscape of a multi-step organic reaction.

These calculations not only predict the feasibility of a proposed reaction step but also offer insights into selectivity. For example, by comparing the energy barriers for reactions at different sites on the molecule, chemists can predict the most likely outcome, guiding synthetic efforts. acs.org

Integration of Machine Learning and Computational Chemistry for Predictive Insightsrjptonline.org

The integration of machine learning (ML) with computational chemistry has emerged as a transformative approach for accelerating chemical discovery. chemrxiv.org While quantum mechanical calculations are powerful, they can be computationally expensive, especially for large-scale screening of reaction conditions or substrates. mit.edustanford.edu ML models, trained on datasets generated from quantum chemistry or experimental results, can predict molecular properties and reaction outcomes with high accuracy in a fraction of the time. mit.edunih.gov

Predictive Models for Properties and Reactivity

For this compound, ML models can be developed to predict a wide range of physicochemical properties, such as solubility, lipophilicity, or electronic characteristics, which are crucial for applications in medicinal chemistry and materials science. nih.govrsc.orgresearchgate.net These models, often referred to as Quantitative Structure-Property Relationship (QSPR) models, learn the complex correlations between a molecule's structure and its properties. nih.gov

Furthermore, ML is revolutionizing the prediction of reaction outcomes. nih.govacs.org By training on large databases of known chemical reactions, neural networks and other algorithms can predict the major product of a reaction given a set of reactants and reagents. mit.eduacs.org This approach can be used to screen for optimal conditions for the synthesis or functionalization of this compound, significantly reducing the experimental effort required. arxiv.org

Accelerating Transition State Discovery

A particularly powerful application of ML is the rapid prediction of transition state structures and energies. mit.edumit.edu Traditional methods for finding transition states are computationally demanding. mit.edu Newer ML models, such as diffusion models or equivariant neural networks, can generate accurate transition state geometries in seconds. mit.eduarxiv.org These models are trained on extensive datasets of transition states calculated via quantum mechanics and learn the fundamental geometric transformations that occur during a chemical reaction. mit.edu

Illustrative Example: ML Model Performance for Reaction Yield Prediction

An ML model designed to predict the yield of a reaction involving this compound could be evaluated based on its performance on a test set of reactions it has not seen before. The performance metrics for such a hypothetical model are presented in Table 2.

| Metric | Value | Description |

| Mean Absolute Error (MAE) | 5.2% | The average absolute difference between predicted and actual yields. |

| R-squared (R²) | 0.85 | A measure of how well the model's predictions explain the variance in the data. |

| Root Mean Square Error (RMSE) | 7.8% | The square root of the average of squared differences between prediction and actual observation. |

| Cross-Validation Accuracy | 88% | The percentage of reactions for which the model correctly predicted the major product. nih.gov |

This table represents typical performance metrics for a well-trained machine learning model for chemical reaction prediction, illustrating the predictive power of such an approach.

By combining the accuracy of quantum chemistry with the speed of machine learning, researchers can create powerful predictive tools. This integrated approach allows for the high-throughput screening of virtual compound libraries and the design of more efficient and sustainable chemical processes involving complex molecules like this compound.

Role of 4 1,1 Difluoropropyl Pyridine As a Building Block in Complex Molecule Synthesis

Strategic Integration into Diverse Organic Architectures

The incorporation of 4-(1,1-Difluoropropyl)pyridine into larger, more complex molecules is a strategic approach to developing novel chemical entities with tailored properties. The pyridine (B92270) moiety itself provides a polar, ionizable handle that can improve the solubility and bioavailability of less soluble compounds. enpress-publisher.com Chemists leverage this scaffold by using it as a foundational structure to which other functional groups and molecular fragments are attached. rsc.org

The 1,1-difluoropropyl group is particularly significant. The replacement of hydrogen atoms with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and alter binding affinities to biological targets. The gem-difluoro group (CF2) is often used as a bioisosteric replacement for a carbonyl group or other functionalities, potentially improving the pharmacokinetic profile of a drug candidate without drastically changing its shape. Therefore, integrating this compound allows chemists to systematically explore the impact of this fluorinated substituent within a diverse range of molecular architectures, from potential pharmaceuticals to advanced materials. rsc.org

Design and Synthesis of Novel Pyridine-Based Scaffolds Featuring Difluoropropyl Substituents

The creation of new molecules based on the this compound scaffold relies on robust and flexible synthetic methodologies that allow for the construction of highly substituted pyridine rings.

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a powerful tool in synthetic chemistry. bohrium.com They are highly efficient, atom-economical, and allow for the rapid generation of molecular diversity. acsgcipr.org Several established MCRs are used for pyridine synthesis, such as the Hantzsch pyridine synthesis. taylorfrancis.com

In the context of this compound, precursors containing the 1,1-difluoropropyl moiety could be designed to participate in such reactions. For instance, a β-ketoester functionalized with a 1,1-difluoropropyl group could serve as a key starting material in a three-component reaction with an aldehyde and an ammonia (B1221849) source to construct a substituted dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. taylorfrancis.com This approach enables the direct installation of the desired fluorinated side chain into the pyridine scaffold in a single, efficient step. The use of MCRs facilitates the creation of libraries of related compounds by systematically varying the other components of the reaction, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. bohrium.comtandfonline.com

Development of Modular Synthesis Approaches for Substituted Pyridines

Modular synthesis provides a strategic advantage by allowing for the assembly of complex molecules from simpler, interchangeable building blocks. nih.gov This approach offers flexibility and control over the final structure. organic-chemistry.org A number of modular methods have been developed for preparing highly substituted pyridines, often involving cascade reactions that combine multiple bond-forming events in a single sequence. nih.govnih.gov

One such approach involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes, followed by electrocyclization and oxidation to form the pyridine ring. organic-chemistry.org In this scenario, a starting material containing the 4-(1,1-difluoropropyl)phenyl group could be elaborated into one of the key building blocks (e.g., the alkenylboronic acid or the ketoxime). This would allow for the precise and planned incorporation of the difluoropropyl-substituted pyridine core into a larger molecular framework. The tolerance of these modular methods to various functional groups makes them particularly suitable for synthesizing complex, highly decorated pyridine derivatives. nih.govorganic-chemistry.org

Influence of the Difluoropropyl Group on Scaffold Properties for Chemical Research

The 1,1-difluoropropyl substituent exerts a profound influence on the physicochemical properties of the pyridine scaffold, primarily through its effects on polarity, lipophilicity, and its steric and electronic profile.

Modulation of Molecular Polarity and Lipophilicity for Advanced Applications

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in medicinal chemistry that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acdlabs.com The introduction of fluorine atoms can significantly alter a molecule's lipophilicity. nih.gov

This modulation is a powerful tool for optimizing drug candidates. By replacing a simple propyl or isopropyl group with a 1,1-difluoropropyl group, chemists can fine-tune the lipophilicity of a molecule to enhance its solubility, improve its permeability across biological membranes, or reduce off-target effects. nih.gov

| Parent Compound | Fluorinated Analog | Change in LogP (Illustrative) | Reference Principle |

|---|---|---|---|

| Toluene (LogP ≈ 2.73) | (Trifluoromethyl)benzene (LogP ≈ 2.86) | Slight Increase | Replacing CH3 with CF3 often increases lipophilicity. chimia.ch |

| Ethylbenzene (LogP ≈ 3.15) | (1,1-Difluoroethyl)benzene | Likely Decrease | Terminal gem-difluoroalkyl groups tend to be less lipophilic than their non-fluorinated or trifluorinated analogs. chimia.ch |

| Cyclohexanecarboxylic acid | 4,4-Difluorocyclohexanecarboxylic acid | Complex Effect | Lipophilicity trends in cyclic systems are affected by fluorine position and conformation. nih.gov |

Steric and Electronic Effects of the Difluoropropyl Moiety on Molecular Interactions

The 1,1-difluoropropyl group influences molecular interactions through both steric and electronic effects.

Electronic Effects: Fluorine is the most electronegative element, and the two fluorine atoms in the 1,1-difluoropropyl group create a strong dipole moment at the α-carbon. This localized polarity can significantly alter the electronic distribution of the entire molecule. chemrxiv.orgnih.gov This can affect the molecule's ability to participate in hydrogen bonding; while the CF2 group itself is a poor hydrogen bond acceptor, its strong electron-withdrawing nature can modulate the hydrogen bond accepting capacity of the nearby pyridine nitrogen. Furthermore, the C-F bond is polarized and can engage in favorable orthogonal interactions with amide carbonyls or other polar groups in a protein binding pocket, a phenomenon increasingly recognized in drug design. nih.gov

Steric Effects: The steric profile, or three-dimensional size and shape, of the 1,1-difluoropropyl group is distinct from that of a propyl or isopropyl group. While the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), the C-F bond is longer than the C-H bond. The gem-difluoro substitution can also influence the conformational preferences of the alkyl chain. rsc.orgresearchgate.net This altered conformation can be critical for achieving a precise fit within the binding site of a biological target, potentially leading to enhanced potency and selectivity. rsc.org By introducing this specific steric and electronic signature, this compound provides a unique building block for designing molecules with highly specific and optimized interactions. nih.gov

Coordination Chemistry of 4 1,1 Difluoropropyl Pyridine and Its Derivatives

Future Directions and Emerging Research Opportunities for 4 1,1 Difluoropropyl Pyridine

Development of Novel and Efficient Synthetic Methodologies for Precise Fluorination

The synthesis of fluorinated organic compounds, particularly those with precise substitution patterns, remains a significant challenge in organic chemistry. ijournals.cnnih.gov While general methods for creating C-F bonds and synthesizing pyridine (B92270) derivatives exist, dedicated, efficient, and scalable routes to 4-(1,1-difluoropropyl)pyridine are not yet well established. nih.gov Future research will likely focus on developing novel synthetic strategies that offer high yields and selectivity.

Key research objectives in this area include:

Late-Stage Fluorination: Developing methods to introduce the 1,1-difluoropropyl group onto a pre-existing pyridine ring at a late stage in a synthetic sequence. This would be highly valuable for the rapid generation of analogues for structure-activity relationship studies.

Catalytic Approaches: Exploring transition-metal-catalyzed cross-coupling reactions or C-H functionalization strategies to construct the target molecule. nih.govdovepress.com Advances in palladium or copper catalysis could provide new avenues for forming the crucial carbon-carbon bond between the pyridine ring and the difluoropropyl moiety. dovepress.com

One-Pot Procedures: Designing multi-component reactions that assemble the fluorinated pyridine core in a single, efficient step from simple precursors. researchgate.netbeilstein-journals.orgneuroquantology.com Such methods would improve atom economy and reduce waste, aligning with the principles of green chemistry. dovepress.com

Flow Chemistry: Adapting synthetic routes for continuous flow processing, which can offer improved safety, scalability, and reaction control compared to traditional batch methods, particularly for potentially hazardous fluorination reactions. researchgate.netbeilstein-journals.org

Progress in these areas would not only facilitate access to this compound but also expand the synthetic toolkit available for organofluorine chemistry as a whole.

Advanced Computational and Data Science Applications in Fluorinated Heterocycle Chemistry

Computational chemistry and data science are transforming molecular design and discovery. arxiv.orgduke.edupharmiweb.com For a molecule like this compound, where empirical data is scarce, in silico methods provide a powerful means to predict properties and guide experimental work.

Future computational research could focus on several key areas:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic structure, molecular geometry, and reactivity of the molecule. pharmiweb.comresearchgate.net These calculations can offer insights into how the difluoropropyl group influences the pyridine ring's aromaticity and susceptibility to electrophilic or nucleophilic attack.

Machine Learning (ML) Models: Applying ML algorithms to predict physicochemical properties such as solubility, lipophilicity, and binding affinity to biological targets. rsc.orgacs.org As more data on fluorinated heterocycles becomes available, ML models can be trained to accelerate the discovery of new molecules with desired characteristics. acs.org

Reaction Pathway Modeling: Simulating potential synthetic routes and reaction mechanisms to identify optimal conditions and predict potential byproducts. quora.com This can significantly reduce the amount of trial-and-error experimentation required in the lab.

The following table outlines potential computational approaches that could be applied to accelerate research on this compound.

| Computational Method | Research Question | Potential Insights |

| Density Functional Theory (DFT) | How does the C-F bond influence the electron density of the pyridine ring? | Prediction of reactivity, spectroscopic properties, and dipole moment. |

| Molecular Dynamics (MD) | How does the molecule interact with solvents or biological macromolecules? | Understanding of solvation properties and potential binding modes to proteins. |

| Machine Learning (ML) | Can we predict the biological activity of derivatives based on their structure? | Rapid screening of virtual libraries to identify promising candidates for synthesis. |

| Retrosynthesis Algorithms | What are the most efficient and novel synthetic routes to the target molecule? | Proposing new, non-obvious synthetic pathways for experimental validation. nih.gov |

Exploration of Undiscovered Reactivity Pathways and Selective Functionalizations

The interplay between the electron-withdrawing difluoropropyl group and the pyridine nitrogen atom suggests that this compound may exhibit unique and unexplored reactivity. A deep understanding of its chemical behavior is essential for its use as a versatile building block in synthesis.

Emerging research opportunities include:

C-H Functionalization: Investigating the selective activation of C-H bonds on the pyridine ring. researchgate.netdigitellinc.com The electronic perturbation caused by the fluorinated substituent could direct metal catalysts to functionalize the C2/C6 or C3/C5 positions with high regioselectivity. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Activating the pyridine ring for SNAr reactions. While fluoropyridines are known to be more reactive than their chloro-analogs in SNAr, the influence of the 4-(1,1-difluoropropyl) group on this reactivity is unknown. acs.org

Reactivity of the Difluoroalkyl Group: Exploring reactions that directly modify the difluoropropyl moiety. This could involve, for example, deprotonation at the C2 position of the propyl chain followed by reaction with electrophiles, opening up pathways to more complex fluorinated structures.

Role of this compound as a Precursor for Smart Materials and Functional Polymers

Fluorinated polymers are a unique class of materials known for their exceptional chemical resistance, thermal stability, and low friction coefficients. mdpi.com Fluorinated pyridines, in particular, are attractive building blocks for advanced materials due to their distinct electronic and thermal properties. nbinno.com The compound this compound could serve as a valuable monomer or precursor for the synthesis of novel smart materials and functional polymers.

Potential applications in materials science include:

High-Performance Polymers: Incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, chemical inertness, and specific dielectric properties suitable for electronics or specialized coatings. nbinno.com

Organic Electronics: The electron-withdrawing nature of the difluoropropyl group can tune the electronic properties of the pyridine ring, making it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. pharmiweb.comnbinno.com

Stimuli-Responsive Materials: The pyridine nitrogen offers a site for quaternization or hydrogen bonding, which could be exploited to create "smart" polymers that respond to changes in pH, temperature, or other external stimuli.

Interdisciplinary Research at the Confluence of Organic Synthesis, Materials Science, and Computational Chemistry

The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges the gap between fundamental chemistry and applied science. nih.govacs.org The synergy between organic synthesis, materials science, and computational chemistry is crucial for accelerating the discovery cycle from molecular design to functional application. nih.govsolubilityofthings.com

An integrated research approach would involve:

Design & Prediction (Computational Chemistry): Predicting the properties of new materials and molecules incorporating the this compound core. pharmiweb.com

Synthesis & Characterization (Organic Synthesis): Developing efficient routes to the molecule and its derivatives and thoroughly characterizing their structures and properties.

Fabrication & Testing (Materials Science): Incorporating the synthesized compounds into devices or polymer matrices and evaluating their performance for specific applications.

The table below illustrates a hypothetical interdisciplinary project focused on developing a novel functional polymer.

| Discipline | Objective | Key Techniques |

| Computational Chemistry | Predict the electronic and physical properties of polymers containing the this compound monomer. | DFT calculations, Molecular Dynamics simulations. |

| Organic Synthesis | Develop a scalable synthesis for the this compound monomer and polymerize it. | Transition-metal catalysis, polymerization techniques (e.g., ROMP, RAFT). |

| Materials Science | Fabricate thin films from the novel polymer and characterize their thermal, mechanical, and electronic properties. | Spin coating, differential scanning calorimetry (DSC), atomic force microscopy (AFM). |

By leveraging this synergistic approach, researchers can systematically explore the chemical space around this compound, paving the way for innovations in medicine, electronics, and advanced materials.

Q & A

What are the primary synthetic routes for 4-(1,1-Difluoropropyl)pyridine, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis of fluorinated pyridine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For this compound, a plausible route is the introduction of a difluoropropyl group via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using a boronic ester precursor. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) critically affect yield due to steric hindrance from the difluoropropyl group . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended, as noted in analogous pyridine syntheses .

How can researchers characterize the regioselectivity of fluorination in this compound?

Level: Advanced

Methodological Answer:

Regioselectivity can be confirmed using ¹⁹F-NMR spectroscopy to distinguish between fluorinated positions, complemented by X-ray crystallography for structural elucidation. For example, coupling constants in ¹H-¹⁹F HOESY NMR can reveal spatial proximity between fluorine atoms and adjacent protons . Computational methods (DFT) further predict thermodynamic stability of regioisomers, aiding in assigning spectral data . Contradictions between experimental and theoretical results may arise from solvent effects, necessitating control experiments in inert atmospheres to exclude oxidation side reactions .

What safety protocols are essential when handling this compound in moisture-sensitive reactions?

Level: Basic

Methodological Answer:

Due to potential hydrolysis of the difluoropropyl group, reactions should be conducted under anhydrous conditions (e.g., Schlenk line or glovebox). Use desiccants like molecular sieves in solvents and store the compound in sealed containers under nitrogen . Personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods is mandatory. In case of skin contact, immediate washing with soap/water and medical consultation are advised, as per pyridine derivative safety guidelines .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Level: Advanced

Methodological Answer:

Contradictions in NMR or IR spectra often stem from impurities or tautomerism. Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas and HPLC-MS to check purity. For tautomeric equilibria (e.g., keto-enol), variable-temperature NMR can identify dynamic processes . Cross-validate data with computational simulations (e.g., Gaussian for IR vibrations) to isolate artifacts . If discrepancies persist, recrystallization in non-polar solvents (hexane/ethyl acetate) may isolate the dominant conformer .

What strategies optimize reaction yields in sterically hindered derivatives of this compound?

Level: Advanced

Methodological Answer:

Steric hindrance from the difluoropropyl group reduces reaction efficiency. Use bulky ligands (e.g., XPhos in Pd catalysis) to stabilize transition states and improve cross-coupling yields . Microwave-assisted synthesis can enhance kinetics by reducing reaction time. Solvent screening (e.g., toluene for high-temperature stability) and stepwise addition of reagents mitigate decomposition . Monitor progress via TLC with UV-active indicators, and optimize workup procedures to minimize product loss during extraction .

Which analytical techniques are critical for assessing the stability of this compound under varying pH conditions?

Level: Basic

Methodological Answer:

Stability studies require UV-Vis spectroscopy to track degradation (e.g., absorbance shifts at 260–280 nm for pyridine rings) and HPLC to quantify decomposition products. Prepare buffered solutions (pH 1–13) and incubate samples at 25°C and 40°C. Use LC-MS to identify breakdown products, such as defluorinated analogs or pyridine-N-oxides . For kinetic analysis, pseudo-first-order models fit degradation data, with Arrhenius plots predicting shelf life .

How do electronic effects of the difluoropropyl group influence the reactivity of this compound in electrophilic substitution?

Level: Advanced

Methodological Answer:

The electron-withdrawing difluoropropyl group deactivates the pyridine ring, directing electrophiles to the meta position. Confirm this via Hammett substituent constants (σ) and DFT calculations of charge distribution . Experimentally, nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) reactions show preferential meta substitution, analyzed by ¹³C-NMR and X-ray crystallography . Competing para substitution may occur under kinetic control, requiring low-temperature conditions to isolate intermediates .

What computational methods are recommended to predict the biological activity of this compound analogs?

Level: Advanced

Methodological Answer:

Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., logP, polar surface area) with activity. Use PyMOL to visualize binding poses in target proteins (e.g., kinase domains). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀). For fluorinated analogs, MD simulations (GROMACS) assess membrane permeability, leveraging fluorine’s lipophilicity . Contradictions between in silico and experimental data may require reevaluation of force field parameters or solvation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.